molecular formula C16H19ClN4O3S3 B2895670 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1226453-96-8

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2895670
CAS No.: 1226453-96-8
M. Wt: 446.98
InChI Key: LWYKQDTVGPAIRA-UHFFFAOYSA-N
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Description

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O3S3 and its molecular weight is 446.98. The purity is usually 95%.
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Biological Activity

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanism of action, and related case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18ClN3O2S2C_{15}H_{18}ClN_3O_2S_2 and has a molecular weight of 365.91 g/mol. Its structure includes a piperidine ring linked to a thiadiazole moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate the effectiveness of the compound:

Cell Line IC50 (µg/mL) Mechanism
MCF-70.28Induction of apoptosis via increased Bax/Bcl-2 ratio
HepG29.6Cell cycle arrest at G2/M phase

Cell cycle analysis revealed that treatment with this compound leads to significant cell cycle arrest, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its effects appears to involve:

  • Induction of Apoptosis: Increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest: Particularly at the G2/M phase, which is crucial for preventing cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, compounds related to this structure have shown notable antimicrobial activity. Research has indicated that certain thiadiazole derivatives possess efficacy against various pathogens:

Microorganism Activity
Staphylococcus aureusInhibitory
Candida albicansModerate inhibition
Escherichia coliVariable activity

These findings suggest that this compound may also serve as a potential antimicrobial agent .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Hepatocellular Carcinoma: A derivative showed an IC50 value significantly lower than standard treatments.
  • Antimicrobial Efficacy: A study demonstrated that thiadiazole derivatives were effective against resistant strains of bacteria.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S3/c1-27(23,24)21-8-6-11(7-9-21)14(22)18-15-19-20-16(26-15)25-10-12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYKQDTVGPAIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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